2-((1-Methylpyrrolidin-3-yl)oxy)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-methylpyrrolidin-3-yl)oxyethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-8-3-2-7(6-8)10-5-4-9/h7,9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOSCNBSDOAWNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735218 | |
| Record name | 2-[(1-Methylpyrrolidin-3-yl)oxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353975-25-3 | |
| Record name | 2-[(1-Methylpyrrolidin-3-yl)oxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodological Advancements for 2 1 Methylpyrrolidin 3 Yl Oxy Ethanol and Analogues
Retrosynthetic Analysis of the 2-((1-Methylpyrrolidin-3-yl)oxy)ethanol Core
A retrosynthetic analysis of this compound reveals that the primary disconnection lies at the ether linkage, suggesting a Williamson ether synthesis as a plausible final step. This approach involves the coupling of a 1-methylpyrrolidin-3-olate nucleophile with a suitable 2-carbon electrophile bearing a protected hydroxyl group. Further disconnection of the 1-methylpyrrolidin-3-ol intermediate points to key strategies for the formation of the pyrrolidine (B122466) ring itself.
Synthesis of Key Pyrrolidine Intermediates Bearing Oxygen Functionality
The synthesis of the pivotal intermediate, 1-methyl-3-hydroxypyrrolidine, can be achieved through various routes, often starting from readily available chiral or achiral precursors.
One common strategy involves the cyclization of functionalized butane (B89635) derivatives. For instance, 1,4-dichloro-2-butanol (B1583527) can be reacted with methylamine (B109427) in an autoclave under pressure and elevated temperature to yield 1-methyl-3-pyrrolidinol. This method, while direct, often results in a racemic mixture that requires subsequent resolution if a single enantiomer is desired.
Another approach begins with malic acid, a readily available chiral starting material. Heating malic acid with benzylamine (B48309) can produce N-benzyl-3-hydroxysuccinimide, which is then reduced using a strong reducing agent like lithium aluminum hydride to afford N-benzyl-3-pyrrolidinol. Subsequent N-methylation and debenzylation steps would then lead to the desired 1-methyl-3-hydroxypyrrolidine.
More recent and efficient methods for producing enantiopure (S)-3-hydroxypyrrolidine start from optically pure 4-amino-(S)-2-hydroxybutylic acid. This process involves esterification, lactam cyclization, and subsequent amide reduction to furnish the chiral pyrrolidinol.
Below is a table summarizing various synthetic precursors for 3-hydroxypyrrolidine derivatives:
| Starting Material | Key Transformations | Resulting Intermediate |
| 4-Halo-3-hydroxybutyric acid | Hydroxyl protection, ester reduction, sulfonation, amination, deprotection | 3-Hydroxypyrrolidine |
| Chiral 3-hydroxybutyronitrile (B154976) derivatives | Catalytic hydrogenation (reduction and intramolecular cyclization) | Chiral 3-hydroxypyrrolidine |
| Natural malic acid | Condensation with benzylamine, reduction | N-benzyl-3-hydroxypyrrolidine |
| Glutamic acid | Conversion to 4-amino-2-hydroxybutyric acid, cyclization, reduction | 3-Hydroxypyrrolidine derivative |
Etherification Methodologies for the 3-Pyrrolidinyloxy Moiety
The formation of the ether linkage at the 3-position of the pyrrolidine ring is a critical step in the synthesis of the target molecule. The Williamson ether synthesis is the most widely employed method for this transformation. wikipedia.orgmasterorganicchemistry.comyoutube.com This reaction involves the deprotonation of the hydroxyl group of 1-methyl-3-hydroxypyrrolidine to form a more nucleophilic alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with a suitable electrophile.
For the synthesis of this compound, the electrophile would typically be a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol, or ethylene (B1197577) oxide. The reaction is generally carried out in the presence of a strong base, such as sodium hydride (NaH) or potassium hydride (KH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). masterorganicchemistry.com The alkoxide of 1-methyl-3-hydroxypyrrolidine attacks the electrophilic carbon of the ethanol (B145695) equivalent, displacing the leaving group (halide) or opening the epoxide ring to form the desired ether.
The general reaction conditions for the Williamson ether synthesis are summarized in the table below:
| Component | Role | Examples |
| Alcohol | Nucleophile precursor | 1-Methyl-3-hydroxypyrrolidine |
| Base | Deprotonating agent | Sodium hydride (NaH), Potassium hydride (KH) |
| Electrophile | Alkylating agent | 2-Chloroethanol, 2-Bromoethanol, Ethylene oxide |
| Solvent | Reaction medium | Tetrahydrofuran (THF), Dimethylformamide (DMF) |
Construction of the Ethanol Side Chain
The ethanol side chain is introduced during the etherification step. The choice of the two-carbon synthon is crucial for the efficiency of the reaction. As mentioned, 2-haloethanols are common choices. Alternatively, ethylene oxide can serve as a highly efficient electrophile. The ring-opening of ethylene oxide by the 1-methylpyrrolidin-3-olate is a highly favorable process, driven by the release of ring strain, and directly yields the desired 2-hydroxyethyl ether in a single step.
Development of Stereoselective Synthetic Pathways for Enantiopure this compound
Accessing enantiomerically pure forms of this compound is often crucial for its intended applications, particularly in the pharmaceutical field. This requires the development of stereoselective synthetic pathways that can control the stereochemistry at the C3 position of the pyrrolidine ring.
Asymmetric Catalysis in Pyrrolidine Ring Formation
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of the pyrrolidine core. One notable approach involves the asymmetric hydrogenation of a suitable prochiral precursor. For instance, a β-keto-γ-lactam can undergo catalytic asymmetric hydrogenation using a chiral ruthenium complex, such as one containing the DM-SEGPHOS ligand, to afford the corresponding β-hydroxy-γ-lactam with high diastereoselectivity and enantioselectivity. medchemexpress.com Subsequent reduction of the lactam would yield the enantiopure 3-hydroxypyrrolidine derivative.
Proline and its derivatives have also emerged as versatile organocatalysts in asymmetric synthesis. nih.gov L-proline can catalyze enantioselective aldol (B89426) reactions, which can be a key step in building chiral precursors for the pyrrolidine ring. nih.gov These organocatalytic methods are attractive due to their operational simplicity and avoidance of heavy metals.
Chiral Auxiliary and Reagent-Controlled Diastereoselective Approaches
The use of chiral auxiliaries is a well-established strategy for diastereoselective synthesis. In the context of pyrrolidine synthesis, a chiral auxiliary can be temporarily attached to the precursor molecule to direct the stereochemical outcome of a subsequent reaction. For example, a chiral sulfinimine can be used to direct the diastereoselective addition of a nucleophile, which can be a key step in constructing the pyrrolidine ring with a defined stereocenter.
Reagent-controlled diastereoselective methods involve the use of chiral reagents to induce stereoselectivity. For instance, the diastereoselective reduction of a ketone precursor to a 3-hydroxypyrrolidine can be achieved using a chiral reducing agent. These methods, while effective, often require stoichiometric amounts of the chiral reagent.
The choice of stereoselective strategy often depends on the desired enantiomer, the availability of starting materials, and the scalability of the process.
Advanced Chemical Derivatization of this compound
The structural scaffold of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse range of analogues. Advanced derivatization strategies primarily target the N-methyl pyrrolidine ring and the ethanol side chain.
Modifications on the N-Methyl Pyrrolidine Ring
The tertiary amine of the N-methyl pyrrolidine ring is a key site for various chemical transformations, including N-demethylation, N-alkylation, and the formation of N-aryl derivatives.
N-Demethylation: The removal of the methyl group from the pyrrolidine nitrogen is a critical transformation for creating analogues with a secondary amine functionality, which can then be further derivatized. While direct N-demethylation of this compound is not extensively documented in publicly available literature, general methods for the N-demethylation of N-methyl alkaloids and other tertiary amines are applicable. These methods often involve reagents like cyanogen (B1215507) bromide (von Braun reaction) or chloroformates. mdpi.com More contemporary and milder approaches utilize iron-based catalysts, such as ferrocene, under Polonovski-type conditions, which have proven effective for a range of N-methyl alkaloids. researchgate.netnih.gov Enzymatic N-demethylation presents a greener alternative, with studies on the biodegradation of N-methylpyrrolidone (NMP) revealing enzymatic pathways for demethylation. nih.gov
N-Alkylation and N-Arylation: The secondary amine generated from N-demethylation can be subjected to N-alkylation or N-arylation to introduce a variety of substituents. Palladium-catalyzed hydroarylation of pyrrolines has emerged as a powerful method for the synthesis of 3-aryl pyrrolidines, showcasing the potential for introducing aromatic moieties to the pyrrolidine core. nih.govresearchgate.net Furthermore, reductive amination of diketones with anilines provides a practical route to N-aryl-substituted pyrrolidines. nih.gov
| Modification | Reagents/Catalysts | Potential Products |
| N-Demethylation | Ferrocene, Iron(0) | 2-((Pyrrolidin-3-yl)oxy)ethanol |
| N-Alkylation | Alkyl halides | 2-((1-Alkylpyrrolidin-3-yl)oxy)ethanol |
| N-Arylation | Aryl halides, Palladium catalysts | 2-((1-Arylpyrrolidin-3-yl)oxy)ethanol |
Functionalization of the Ethanol Side Chain
The primary alcohol of the ethanol side chain is another versatile handle for derivatization, primarily through oxidation and esterification reactions.
Oxidation: The hydroxyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the chosen oxidant and reaction conditions. For the selective oxidation to the corresponding aldehyde, 2-((1-Methylpyrrolidin-3-yl)oxy)acetaldehyde, mild reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically employed. The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a co-oxidant offers a highly selective and efficient method for this transformation. organic-chemistry.orgresearchgate.net For the complete oxidation to the carboxylic acid, 2-((1-Methylpyrrolidin-3-yl)oxy)acetic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid are generally used. youtube.com
Esterification: The hydroxyl group readily undergoes esterification with various carboxylic acids or their derivatives, such as acyl chlorides, to form a wide array of ester analogues. libretexts.org The reaction with acyl chlorides is particularly efficient and often proceeds under mild conditions. chemguide.co.uk This allows for the introduction of diverse functional groups, potentially modulating the physicochemical properties of the parent molecule.
| Functionalization | Reagents | Potential Products |
| Oxidation to Aldehyde | TEMPO/NaOCl | 2-((1-Methylpyrrolidin-3-yl)oxy)acetaldehyde |
| Oxidation to Carboxylic Acid | KMnO4 | 2-((1-Methylpyrrolidin-3-yl)oxy)acetic acid |
| Esterification | Acyl Chlorides | 2-((1-Methylpyrrolidin-3-yl)oxy)ethyl esters |
Formation of N-Oxide Derivatives from Pyrrolidine Moieties
The tertiary nitrogen atom of the N-methylpyrrolidine ring can be oxidized to its corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide introduces a polar functional group, which can significantly alter the molecule's properties, including its solubility and biological activity. The N-oxide can also serve as an intermediate in N-demethylation reactions, particularly in Polonovski-type rearrangements. mdpi.com
Process Chemistry Optimization and Yield Enhancement Strategies
The synthesis of this compound is typically achieved through a Williamson ether synthesis, reacting an activated derivative of 1-methylpyrrolidin-3-ol with a protected ethanolamine (B43304) or ethylene glycol derivative. wikipedia.orgmasterorganicchemistry.com Optimizing this process is crucial for large-scale production and involves careful consideration of reaction parameters to maximize yield and minimize by-products.
Key optimization strategies for the Williamson ether synthesis of this compound include:
Choice of Base and Solvent: The selection of a suitable base and solvent system is critical. Strong, non-nucleophilic bases such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) are often preferred to ensure complete deprotonation of the alcohol and to facilitate the SN2 reaction. masterorganicchemistry.com
Leaving Group: The choice of the leaving group on the ethanol moiety is important. While halides are commonly used, sulfonate esters (e.g., tosylates, mesylates) can be more effective leaving groups, often leading to higher yields and milder reaction conditions.
Phase-Transfer Catalysis: To improve the reaction rate and efficiency, especially in biphasic systems, phase-transfer catalysts (PTCs) such as quaternary ammonium (B1175870) salts can be employed. PTCs facilitate the transfer of the alkoxide from the aqueous or solid phase to the organic phase where the reaction occurs. mdpi.comnih.gov
Minimization of By-products: A common side reaction in Williamson ether synthesis is elimination, particularly with secondary or sterically hindered substrates. Careful control of temperature and the use of appropriate base/solvent combinations can help to minimize the formation of elimination by-products.
Recent advancements in flow chemistry also offer promising avenues for the optimization of this synthesis, allowing for precise control over reaction parameters, improved heat and mass transfer, and potentially higher yields and purity in a continuous manufacturing process.
| Parameter | Optimization Strategy | Rationale |
| Base | Use of strong, non-nucleophilic bases (e.g., NaH) | Ensures complete formation of the alkoxide nucleophile. |
| Solvent | Polar aprotic solvents (e.g., DMF, THF) | Solvates the cation without solvating the nucleophile, increasing its reactivity. |
| Leaving Group | Use of sulfonate esters (e.g., tosylates) | Better leaving groups than halides, often leading to higher yields. |
| Catalysis | Phase-Transfer Catalysis | Enhances reaction rates in biphasic systems. |
| By-product Control | Careful temperature control and reagent selection | Minimizes elimination side reactions. |
Structure Activity Relationship Sar Elucidation of 2 1 Methylpyrrolidin 3 Yl Oxy Ethanol and Its Derivatives
Systematic Modification of the Pyrrolidine (B122466) Ring: Influence on Biological Interactions
The 1-methylpyrrolidin-3-yl moiety serves as a fundamental scaffold in numerous biologically active compounds, particularly those targeting muscarinic acetylcholine (B1216132) receptors. researchgate.netnih.gov The pyrrolidine ring's size, stereochemistry, and substitution pattern are critical determinants of pharmacological activity.
Elucidation of the Stereochemical Impact of Pyrrolidine Substituents
Stereochemistry plays a pivotal role in the biological activity of chiral compounds like 2-((1-Methylpyrrolidin-3-yl)oxy)ethanol. nih.gov The spatial arrangement of substituents on the pyrrolidine ring can significantly influence binding affinity and efficacy at biological targets. For many derivatives containing a substituted pyrrolidine ring, different stereoisomers exhibit distinct biological profiles. nih.gov
Research on related muscarinic ligands has consistently demonstrated that the stereochemistry at the 3-position of the pyrrolidine ring is a critical factor for receptor affinity. In many series of pyrrolidine-based muscarinic antagonists, the (R)-enantiomer has been found to possess significantly higher affinity than the corresponding (S)-enantiomer. nih.gov This suggests that the orientation of the oxy-ethanol side chain is crucial for optimal interaction with the receptor's binding site. The three-dimensional structure of the pyrrolidine ring, often adopting a non-planar "envelope" or "twist" conformation, positions the substituent in a specific orientation that can either favor or hinder binding. nih.gov
The introduction of additional substituents on the pyrrolidine ring can further modulate activity. For instance, in a series of pyrrolidine amide derivatives, small lipophilic substituents at the 3-position were found to be preferable for optimal potency as N-acylethanolamine acid amidase (NAAA) inhibitors. nih.gov This highlights the sensitivity of the binding pocket to the steric and electronic properties of substituents on the pyrrolidine core.
| Stereoisomer | Relative Affinity | Rationale for Difference |
| (R)-enantiomer | Higher | Optimal orientation of the side chain for receptor binding. |
| (S)-enantiomer | Lower | Suboptimal orientation leading to reduced interaction with the binding site. |
Investigation of the Effect of N-Methyl Substitution on Pharmacological Profiles
The N-methyl group on the pyrrolidine ring is a key feature that influences the pharmacological profile of this compound. This substitution converts the secondary amine of the parent pyrrolidine into a tertiary amine, which has several important consequences.
Firstly, the N-methyl group can impact the pKa of the nitrogen atom, which in turn affects the ionization state of the molecule at physiological pH. A significant portion of these molecules will be protonated, carrying a positive charge that is often crucial for interaction with anionic sites on receptors, such as a conserved aspartate residue in the binding pocket of muscarinic receptors.
| N-Substituent | Effect on Basicity | Impact on Receptor Interaction |
| H (secondary amine) | Lower pKa | May lead to different binding modes or reduced affinity. |
| CH3 (tertiary amine) | Higher pKa | Often optimal for forming ionic interactions with the receptor. |
| Larger Alkyl Groups | Variable | Can lead to steric hindrance and reduced affinity. |
Analysis of the Ether Linkage and Ethanol (B145695) Side Chain Contribution to Ligand Efficacy
The ether linkage and the ethanol side chain are critical components of this compound, providing a flexible connection to a polar functional group that can engage in key interactions with the biological target.
Assessment of Spacer Length and Flexibility Effects in the Oxy-Ethanol Moiety
The length and flexibility of the spacer between the pyrrolidine ring and the terminal hydroxyl group are crucial for correctly positioning the hydroxyl group for optimal interaction with the receptor. In the case of this compound, the spacer is a two-carbon chain provided by the ethanol moiety.
Studies on various classes of receptor ligands have shown that altering the length of such spacer chains can have a profound impact on biological activity. For instance, in a series of cannabinoid derivatives, the length of the side chain was found to influence receptor binding affinity. mdpi.com Similarly, for certain pyrovalerone derivatives, longer side chains resulted in more pronounced cytotoxicity. nih.gov
If the spacer is too short, the terminal hydroxyl group may not be able to reach its target interaction point within the binding site. Conversely, if the spacer is too long or too flexible, it may adopt unfavorable conformations, leading to an entropic penalty upon binding and a decrease in affinity. The oxy-ethanol moiety in the title compound offers a degree of conformational flexibility, which can be advantageous for adapting to the specific topology of the binding pocket. However, overly flexible linkers can sometimes reduce selectivity for the target receptor. nih.gov
| Spacer Length | Potential Impact on Activity | Rationale |
| Shorter Chain | Decreased Affinity | Inability of the terminal functional group to reach its binding partner. |
| Optimal (e.g., Ethylene) | High Affinity | Correct positioning of the terminal group for optimal interaction. |
| Longer Chain | Decreased Affinity/Selectivity | Increased conformational flexibility leading to an entropic penalty upon binding. |
Characterization of the Terminal Hydroxyl Group's Role in Binding Site Interactions
The terminal hydroxyl group is a key pharmacophoric feature of this compound. This polar group can act as both a hydrogen bond donor and acceptor, allowing it to form strong interactions with complementary residues in the binding site of a receptor.
In the context of receptor binding, the hydroxyl group could interact with amino acid residues such as serine, threonine, tyrosine, or with the backbone carbonyls of the protein. The precise nature of this interaction would depend on the specific topology of the binding site. In some cases, the hydroxyl group may also interact with water molecules that mediate binding between the ligand and the receptor. While often crucial for high affinity, in some molecular scaffolds, the removal of a hydroxyl group does not significantly impact binding, suggesting that other interactions are more dominant. nih.gov
Comparative SAR Analysis with Related Heterocyclic Structures Bearing the 1-Methylpyrrolidin-3-yl Moiety
To further understand the role of the pyrrolidine ring in this compound, it is informative to compare its activity with that of analogous compounds where the pyrrolidine ring is replaced by other heterocyclic systems, such as piperidine (B6355638) or azepane.
Studies on muscarinic ligands have shown that the size of the heterocyclic ring can significantly impact both affinity and efficacy. For a series of conformationally restricted analogues of a muscarinic agonist, replacing the pyrrolidine ring with a larger piperidine or perhydroazepine ring preserved affinity but abolished efficacy, converting the compounds from agonists to antagonists. nih.gov This suggests that the more compact structure of the pyrrolidine ring may be optimal for inducing the conformational changes in the receptor that are required for activation.
In another study comparing piperazine (B1678402) and piperidine derivatives as histamine (B1213489) H3 and sigma-1 receptor antagonists, the piperidine moiety was found to be a key structural element for dual activity at these receptors. nih.gov This highlights that even subtle changes in the heterocyclic core, such as the number and position of heteroatoms, can have a profound effect on the pharmacological profile.
The choice of the heterocyclic scaffold influences not only the spatial arrangement of the side chains but also the physicochemical properties of the molecule, such as its pKa and lipophilicity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.
| Heterocyclic Ring | Ring Size | General Impact on Muscarinic Ligand Activity | Potential Rationale |
| Pyrrolidine | 5-membered | Often associated with high affinity and, in some cases, agonistic activity. | Compact structure may be optimal for inducing receptor activation. |
| Piperidine | 6-membered | Can maintain high affinity but may lead to antagonistic activity. | Different conformational preferences and steric bulk compared to pyrrolidine. |
| Azepane | 7-membered | Similar to piperidine, can preserve affinity but often results in antagonism. | Increased flexibility and size may not be well-tolerated by the receptor for activation. |
Analogues with Varied Oxy-Linker Structures
The nature of the linker connecting the pyrrolidine ring to other pharmacophoric elements is a critical determinant of biological activity. In derivatives of this compound, the ethoxy group serves as a foundational linker that has been subject to various modifications to probe its role in receptor binding.
Research into dopamine (B1211576) D2/D3 receptor bitopic ligands, using eticlopride (B1201500) as a base structure which contains a pyrrolidine ring, has provided valuable insights. Studies have shown that O-alkylated analogues often exhibit higher binding affinities compared to their N-alkylated counterparts. acs.org For instance, an O-alkylated compound demonstrated significantly higher affinity for both D3 (0.436 nM) and D2 (1.77 nM) receptors compared to an analogous N-alkylated compound (D3, 6.97 nM; D2, 25.3 nM). acs.org This suggests that the oxygen atom of the oxy-linker may play a crucial role in forming key interactions within the receptor's binding pocket, potentially through hydrogen bonding.
Furthermore, the length and composition of the linker are pivotal. In the development of dual-target ligands for the dopamine D3 (D3R) and μ-opioid (MOR) receptors, variations in linker length, stereochemistry, and structure were explored. nih.gov While some modifications led to decreased binding affinities, such as the introduction of a triazole linker, others were successful in generating high-potency agonists. nih.gov For histamine H3 receptor antagonists, investigations have involved replacing a central aromatic ring, which links to the pyrrolidine moiety, with other types of linkers, indicating that significant structural variance in the linker is tolerated and can be optimized for desired activity. lookchem.com
Pyrrolidine-Containing Ligands for Specific Biological Targets
The 1-methylpyrrolidin-3-yl group is a privileged scaffold in medicinal chemistry, frequently incorporated into ligands designed for a variety of G-protein coupled receptors (GPCRs). Its basic nitrogen and defined stereochemistry allow it to engage in specific interactions that contribute to both high affinity and selectivity.
Histamine H3 Receptor: The pyrrolidine moiety is a key feature in numerous potent and selective histamine H3 receptor (H3R) antagonists and inverse agonists. nih.gov The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a target for cognitive disorders. nih.gov Structural analogues of histamine containing a pyrrolidine ring have been shown to be potent and selective H3 agonists. ebi.ac.uk In the development of H3R antagonists, the stereochemistry of the pyrrolidine ring is often crucial; for example, a (2S,4R) stereochemistry has been identified as preferred for high H3 affinity in certain compound series. lookchem.com These antagonists often feature a basic amine, like the one in the pyrrolidine ring, connected by a linker to an aromatic core. lookchem.comnih.gov
Dopamine D3 Receptor: The dopamine D3 receptor (D3R) is implicated in various neuropsychiatric disorders, and pyrrolidine-containing compounds are a significant class of D3R ligands. nih.govmdpi.com The design strategy for these ligands often involves using the 3-phenylpyrrolidine (B1306270) scaffold and extending functionality from the primary binding site to a secondary binding pocket to enhance affinity and selectivity for the D3 receptor over the closely related D2 receptor. nih.gov Modifications such as adding N-alkyl groups of varying lengths have been used to probe the size and tolerance of this secondary pocket. nih.gov The crystal structure of the D3R in complex with the pyrrolidine-containing antagonist eticlopride has been instrumental in the structure-based design of new ligands. acs.orgmdpi.com
μ-Opioid Receptor: Pyrrolidine residues have also been incorporated into ligands targeting the μ-opioid receptor (MOR), a primary target for analgesic drugs. unimib.it A class of MOR selective antagonists was developed using a combinatorial approach where thioureas bearing basic pyrrolidine residues demonstrated good binding affinities. nih.gov Further structure-activity relationship studies revealed that alkylation of the pyrrolidine ring with benzyl (B1604629) derivatives could increase MOR binding affinity. nih.gov The presence of polar groups on the benzyl ring that can act as hydrogen-bond donors or acceptors was also found to enhance binding. nih.gov More recently, pyrrolidine rings have been identified in the structures of potent novel synthetic opioids known as nitazenes, highlighting the scaffold's compatibility with high-affinity MOR binding. researchgate.net
| Compound Class | Target Receptor | Key Structural Features | Observed Affinity/Activity | Reference |
|---|---|---|---|---|
| Eticlopride Analogue (O-alkylated) | Dopamine D3 | O-alkylation on pyrrolidine-containing scaffold | Ki = 0.436 nM | acs.org |
| Eticlopride Analogue (N-alkylated) | Dopamine D3 | N-alkylation on pyrrolidine-containing scaffold | Ki = 6.97 nM | acs.org |
| Thiourea-based Ligand | μ-Opioid | Thiourea with basic pyrrolidine residue | Good binding affinity | nih.gov |
| Substituted Pyrrolidine | Histamine H3 | (2S,4R) stereochemistry | Preferred for high affinity | lookchem.com |
Physicochemical Property Modulation for Optimized Biological Performance
Optimizing the biological performance of a drug candidate goes beyond achieving high receptor affinity. It requires careful tuning of its physicochemical properties to ensure it can reach its target in the body, remain there for a sufficient duration, and be cleared effectively. For centrally acting agents like many pyrrolidine-based ligands, properties such as solubility, lipophilicity (logP), and metabolic stability are paramount.
The solubility of a compound is crucial for its absorption. Synthetic opioids, for instance, are typically solids at room temperature, and their solubility in water and other media can vary significantly depending on whether they are in their free base or salt form. dhs.gov Higher water solubility generally allows for more rapid absorption through mucous membranes and into the bloodstream. dhs.gov Therefore, chemists may introduce polar groups or create salt forms of a lead compound to enhance its solubility and bioavailability.
| Property | Importance | Modulation Strategy | Example |
|---|---|---|---|
| Lipophilicity (logP) | Affects solubility, absorption, and blood-brain barrier penetration. | Addition/removal of polar or nonpolar functional groups. | Optimizing CNS-MPO score for D3R/MOR dual-target ligands. nih.gov |
| Solubility | Crucial for absorption and formulation. | Formation of salts; introduction of polar moieties. | Salt forms of synthetic opioids show higher water solubility and more rapid absorption. dhs.gov |
| Polar Surface Area (PSA) | Influences membrane permeability and CNS penetration. | Modifying hydrogen bonding groups (e.g., -OH, -NH). | Considered as part of the CNS-MPO score for CNS drug design. nih.gov |
| Metabolic Stability | Determines the compound's half-life in the body. | Blocking metabolically labile sites (e.g., with fluorine). | A general strategy in medicinal chemistry to prolong drug action. |
Advanced Computational and Theoretical Studies on this compound: A Search for Published Data
Despite a comprehensive search for publicly available scientific literature and computational data, detailed theoretical and computational studies specifically focused on the compound this compound are not presently available. Therefore, the construction of an in-depth article based on the requested advanced computational and theoretical analyses is not possible at this time.
The inquiry sought to detail specific computational chemistry findings for this compound, including its quantum chemical properties, conformational landscape, and receptor-ligand interactions. This would typically involve access to peer-reviewed research articles or public data repositories that have published findings from methods such as Density Functional Theory (DFT), molecular orbital analysis, pKa prediction models, molecular mechanics, and molecular dynamics simulations.
Extensive searches for this specific molecule did not yield any dedicated studies that would provide the necessary data points to populate the requested sections on its electronic structure, reactivity, conformational preferences, or simulated interactions with biological targets.
While computational studies on related chemical structures, such as various pyrrolidine derivatives, are present in the scientific literature, the principles of medicinal and computational chemistry dictate that findings are highly specific to the exact molecular structure. nih.govresearchgate.net Extrapolating data from analogues would not provide a scientifically accurate or reliable characterization for this compound.
The requested analysis, therefore, remains a subject for future research. The execution of the outlined computational studies would require de novo investigation by a research group. Such a study would involve:
Quantum Chemical Calculations: To determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, generate electrostatic potential maps, and predict ionization states (pKa).
Conformational Analysis: Employing methods like DFT and molecular mechanics to identify low-energy conformations and map the torsional profiles of the molecule's flexible ether linker.
Molecular Docking and Dynamics: Simulating the interaction of the compound with one or more relevant biological protein targets to predict binding affinity and mode of interaction.
Until such research is performed and published, a detailed article on the advanced computational and theoretical properties of this compound cannot be generated.
Advanced Computational and Theoretical Studies on 2 1 Methylpyrrolidin 3 Yl Oxy Ethanol
Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions
Prediction of Binding Modes and Affinities
The prediction of how a molecule (a ligand) will interact with a biological target, such as a protein, is a cornerstone of structure-based drug design. This process involves two key aspects: determining the orientation of the ligand within the binding site (binding mode) and estimating the strength of this interaction (binding affinity).
Computational techniques like molecular docking are frequently used for this purpose. Docking algorithms explore numerous possible conformations of the ligand within the protein's active site and use scoring functions to rank them. nih.govnih.govmdpi.com This allows researchers to hypothesize the most likely binding pose. For more accurate predictions, especially for complex systems with significant flexibility, methods like molecular dynamics (MD) simulations are employed. nih.gov These simulations can provide a more dynamic picture of the interaction and can be used in more advanced techniques, such as the linear interaction energy (LIE) method , to refine binding affinity predictions. nih.gov The accuracy of these predictions is crucial for prioritizing compounds in the early stages of drug discovery. nih.govnih.govarxiv.orgmdpi.com
A hypothetical study on 2-((1-Methylpyrrolidin-3-yl)oxy)ethanol would involve docking it into a relevant protein target. The resulting binding modes would be analyzed, and the binding affinity would be predicted using scoring functions and potentially more rigorous methods like MD simulations.
Table 1: Hypothetical Binding Affinity Prediction Results for this compound against a Target Protein
| Computational Method | Predicted Binding Mode | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Molecular Docking | Pose A | -7.5 | ASP120, TYR85, PHE250 |
| Molecular Docking | Pose B | -7.2 | ASP120, LYS90 |
| MD with LIE | Pose A refined | -8.1 | ASP120, TYR85, PHE250, WAT45 |
Note: The data in this table is purely illustrative and is not based on actual experimental or computational results.
Solvent Effects and Binding Site Dynamics
The environment in which a biological interaction occurs is not a vacuum. Water molecules (solvent) play a critical role in mediating and influencing ligand-protein binding. mdpi.comrsc.org Furthermore, proteins are not static entities; they are dynamic, and their binding sites can change shape. nih.govplos.orgmdpi.com This flexibility can reveal "cryptic" binding sites that are not apparent in static crystal structures. biorxiv.orgucl.ac.uk
Molecular dynamics (MD) simulations are the primary tool for investigating these phenomena. nih.gov By simulating the movement of every atom in the system (protein, ligand, and surrounding solvent) over time, MD can reveal how water molecules are displaced or participate in binding, and how the protein's binding site adapts to the ligand. dovepress.com Understanding these dynamics is essential for a complete picture of molecular recognition. plos.org
For this compound, an MD simulation would show how its hydroxyl and ether groups interact with water molecules versus the protein's active site residues. It would also illustrate the conformational changes in the target protein upon binding of the compound.
QSAR (Quantitative Structure-Activity Relationship) Model Development
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.commdpi.com These models are invaluable for predicting the activity of new, unsynthesized molecules.
Predictive Modeling for Biological Activity from Structural Features
To build a QSAR model, a dataset of molecules with known biological activities is required. For each molecule, a set of numerical values, known as molecular descriptors , are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to create an equation that correlates these descriptors with biological activity. mdpi.com
A hypothetical QSAR study involving a series of analogs of this compound would require synthesizing and testing these compounds for a specific biological activity. The resulting data would be used to build a predictive model that could guide the design of more potent compounds.
Table 2: Example of a 2D-QSAR Model Equation and its Statistical Validation
| Model Equation (Hypothetical) | R² (Coefficient of Determination) | Q² (Cross-validated R²) |
| pIC50 = 0.5LogP - 0.2TPSA + 1.5*NumRotBonds + 2.1 | 0.85 | 0.75 |
Note: This table presents a hypothetical QSAR model for illustrative purposes. LogP (lipophilicity), TPSA (topological polar surface area), and NumRotBonds (number of rotatable bonds) are common molecular descriptors. R² and Q² are statistical measures of the model's quality.
Ligand-Based Pharmacophore Modeling
When the 3D structure of the biological target is unknown, ligand-based pharmacophore modeling becomes a powerful tool. nih.govmdpi.comnih.govdergipark.org.tr A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific target. dovepress.com
These models are generated by aligning a set of known active molecules and identifying the common chemical features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov The resulting pharmacophore model can then be used as a 3D query to screen large databases of compounds to find new molecules that are likely to be active. nih.govdergipark.org.tr
If a series of active compounds structurally related to this compound were discovered, a pharmacophore model could be developed. This model would highlight the key functional groups and their spatial arrangement necessary for biological activity, guiding further drug design efforts.
Despite a comprehensive search of publicly available scientific literature and patent databases, no specific preclinical pharmacological data was found for the chemical compound this compound.
Numerous search strategies were employed to locate information regarding its receptor binding profile, functional activity, enzyme interactions, and effects on cellular signaling pathways. These searches included broad inquiries into the pharmacology of pyrrolidine (B122466) analogues as well as highly specific queries targeting the exact chemical structure of this compound.
The performed searches encompassed:
Receptor Binding and Functional Assays: No studies were identified that characterized the binding affinity or functional activity (agonist, antagonist, or inverse agonist properties) of this compound at any receptor, enzyme, or transporter.
Enzyme Inhibition and Activation: There is no available information on the potential for this compound to modulate enzyme activity, including any kinetic characterization or investigation of binding mechanisms.
In Vitro Cellular Pharmacology: No publications were found that described the effects of this compound on cellular signaling pathways or other in vitro pharmacological parameters.
While the searches returned information on other pyrrolidine-containing molecules and their diverse pharmacological activities, none of these sources mentioned or provided data for the specific compound .
Therefore, it is not possible to provide the requested article on the preclinical pharmacological investigations of this compound as the foundational scientific data does not appear to be available in the public domain.
Preclinical Pharmacological Investigations of 2 1 Methylpyrrolidin 3 Yl Oxy Ethanol Analogues in Vitro and Mechanistic Focus
In vitro Cellular Pharmacology and Signaling Pathway Elucidation
Effects on Intracellular Signaling Cascades
Currently, there is no publicly available scientific literature detailing the specific effects of 2-((1-Methylpyrrolidin-3-yl)oxy)ethanol on intracellular signaling cascades. Research into how this particular compound may interact with and modulate various signaling pathways, such as those involving kinases, G-protein coupled receptors, or other signaling molecules, has not been published in peer-reviewed journals. Therefore, its molecular targets and the downstream cellular responses it may elicit remain uncharacterized.
Modulation of Cellular Processes (e.g., Neurite Outgrowth)
There is no specific research data available on the modulation of cellular processes, such as neurite outgrowth, by this compound. Neurite outgrowth is a critical process in neuronal development and regeneration, and it is a common focus in the preclinical assessment of compounds with potential neurological activity. smolecule.com Assays to evaluate neurite outgrowth typically involve treating cultured neurons with the compound of interest and measuring changes in the length and branching of neurites. smolecule.com However, no such studies have been published for this compound.
In vitro Metabolic Stability and Metabolite Identification Studies
Comprehensive in vitro metabolic stability and metabolite identification studies for this compound are not available in the public domain. Such studies are fundamental in drug discovery to predict a compound's pharmacokinetic profile.
Identification of Principal Metabolites and Metabolic Pathways
There is no information available regarding the principal metabolites or metabolic pathways of this compound. Metabolite identification studies are crucial to understand the biotransformation of a compound. These studies typically use techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify the chemical structures of metabolites formed after incubation with metabolically active systems, such as liver microsomes or hepatocytes.
Future Directions and Emerging Research Avenues for 2 1 Methylpyrrolidin 3 Yl Oxy Ethanol
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery, moving beyond traditional screening methods to a more predictive and targeted approach. nih.gov For derivatives of 2-((1-Methylpyrrolidin-3-yl)oxy)ethanol, AI and ML can be applied at nearly every stage of the design and optimization cycle. nih.govnih.gov
Initially, ML algorithms can be trained on large datasets of existing compounds with known activities and properties to identify quantitative structure-activity relationships (QSAR). These models can then predict the biological activity of novel, virtual derivatives of the 1-methylpyrrolidin-3-yl)oxy)ethanol scaffold, allowing researchers to prioritize the synthesis of compounds with the highest probability of success. nih.gov
Furthermore, generative AI models, such as variational autoencoders, can design entirely new molecules from scratch that incorporate the core scaffold but are optimized for specific properties like target binding affinity, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov This de novo design approach can rapidly explore a vast chemical space that would be inaccessible through conventional methods alone. nih.gov
Table 1: Hypothetical Application of AI/ML in Optimizing Scaffold Derivatives
| Derivative of this compound | Predicted Target Affinity (IC50, nM) by ML Model | Predicted ADME Score (0-1) | Synthesis Priority |
|---|---|---|---|
| Parent Scaffold | 500 | 0.65 | - |
| Derivative A (Fluoro substitution) | 150 | 0.75 | High |
| Derivative B (Ester modification) | 450 | 0.85 | Medium |
| Derivative C (Ring expansion) | 800 | 0.50 | Low |
| Derivative D (de novo generated) | 75 | 0.80 | High |
Exploration of Prodrug Strategies and Targeted Delivery Systems
A significant challenge in drug development is ensuring that a pharmacologically active compound reaches its intended target in the body at a sufficient concentration and for an adequate duration. Prodrug strategies offer a powerful solution by masking the active molecule in an inert form, which is then converted to the active parent drug at or near the site of action. nih.gov
For this compound, the terminal hydroxyl group of the ethanol (B145695) moiety is an ideal handle for chemical modification to create prodrugs. Esterification of this group with various promoieties (e.g., isobutyric acid, pivoxil) could enhance the compound's lipophilicity, potentially improving its ability to cross cellular membranes or the blood-brain barrier. mdpi.comnih.gov The choice of promoiety can be tailored to be cleaved by specific enzymes that are abundant in the target tissue, thereby achieving site-specific drug release and reducing systemic exposure and potential side effects. nih.gov
Targeted delivery systems, such as small molecule-drug conjugates (SMDCs), represent another advanced approach. mdpi.com This strategy involves linking the this compound scaffold to a ligand that specifically binds to a receptor overexpressed on target cells. This ensures that the therapeutic agent is concentrated where it is needed most, enhancing efficacy and minimizing off-target effects.
Table 2: Potential Prodrug Strategies for this compound
| Prodrug Approach | Promoieties | Activation Mechanism | Desired Outcome |
|---|---|---|---|
| Ester Prodrugs | Aliphatic or aromatic esters | Hydrolysis by esterase enzymes in target tissue | Improved membrane permeability and oral bioavailability |
| Phosphate Esters | Phosphate group | Cleavage by alkaline phosphatase | Increased aqueous solubility for intravenous formulation |
| Carbonate Prodrugs | Alkyl or aryl carbonates | Enzymatic or chemical hydrolysis | Controlled release of the parent compound |
Development of Advanced In vitro Models for Efficacy and Mechanism Studies
Traditional 2D cell cultures often fail to replicate the complex microenvironment of human tissues, leading to poor correlation between preclinical findings and clinical outcomes. mdpi.com The development of advanced in vitro models, such as 3D cell cultures and organ-on-a-chip (OOC) systems, provides more physiologically relevant platforms for evaluating the efficacy and mechanism of action of new chemical entities like this compound.
For neurological applications, a "brain-on-a-chip" model incorporating co-cultures of neurons, astrocytes, and microglia could be used to study the compound's effects on neuronal signaling, neuroinflammation, and neuroprotection in a human-relevant context. These microphysiological systems can also be used to assess potential neurotoxicity with greater accuracy than animal models. mdpi.com Similarly, multi-organ-on-a-chip platforms (e.g., gut-liver-on-a-chip) can be employed to study the compound's metabolism and potential for drug-induced liver injury (DILI) early in the development process, reducing the risk of late-stage failures. mdpi.com
Application of Advanced Spectroscopic and Structural Biology Techniques for Target Complex Elucidation
A deep understanding of how a drug molecule interacts with its biological target at an atomic level is crucial for rational drug design. Advanced spectroscopic and structural biology techniques are indispensable for elucidating the three-dimensional structure of the this compound scaffold bound to its target protein(s).
Techniques such as X-ray crystallography and cryogenic electron microscopy (Cryo-EM) can provide high-resolution snapshots of the ligand-protein complex. This structural information reveals the precise binding mode, identifies key amino acid residues involved in the interaction, and explains the basis for the compound's activity and selectivity. This knowledge is invaluable for guiding subsequent structure-based drug design efforts, where modifications are made to the scaffold to enhance interactions with the target and improve potency.
Computational methods like molecular dynamics (MD) simulations can complement these experimental techniques by providing insights into the dynamic behavior of the ligand-target complex over time, helping to estimate the stability of the binding pose and the strength of the interactions. mdpi.com
Design of Multi-Target Ligands Incorporating the 1-Methylpyrrolidin-3-yl)oxy)ethanol Scaffold
Many complex and multifactorial diseases, such as Alzheimer's disease and other neurodegenerative disorders, are not adequately treated by drugs that act on a single target. nih.gov The "one drug-one target" paradigm is increasingly being replaced by the development of multi-target-directed ligands (MTDLs)—single molecules designed to modulate multiple biological targets involved in the disease cascade. researchgate.netnih.gov
The 1-methylpyrrolidin-3-yl)oxy)ethanol scaffold could serve as a foundational element in the design of MTDLs. mdpi.comunisi.it By chemically linking this core structure with other pharmacophores known to interact with different, disease-relevant targets, hybrid molecules with a multi-faceted mechanism of action can be created. For instance, in the context of Alzheimer's disease, the scaffold could be combined with moieties that inhibit acetylcholinesterase, prevent amyloid-β aggregation, or exert antioxidant effects. nih.gov This approach aims to achieve a synergistic therapeutic effect that is more potent and potentially more effective at modifying the disease course than single-target agents.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Acetylcholinesterase |
| Amyloid-β |
| Vaborbactam |
| Tebipenem |
| Ruzotolimod |
| Toludesvenlafaxine |
| Ganciclovir |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
